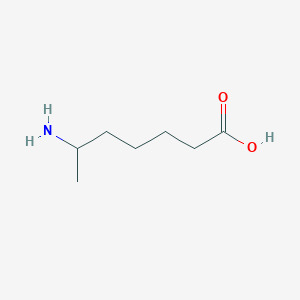
6-Aminoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoheptanoic acid, also known as 6-aminohexanoic acid, is a derivative and analogue of the amino acid lysine. It is a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This compound is known for its role as an effective inhibitor of enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Aminoheptanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The hydrolysis process involves breaking the ring structure of ε-caprolactam to form the linear this compound. The reaction typically requires the use of ion exchange resins for purification, resulting in the acid being obtained in the form of a salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. For example, the biosynthesis of this compound can be achieved using strains of Pseudomonas taiwanensis VLB120, which convert cyclohexane to ε-caprolactone, followed by further conversion to this compound using Escherichia coli JM101 strains .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Aminoheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Acts as an inhibitor of proteolytic enzymes, making it useful in studies involving enzyme activity and regulation.
Medicine: Employed as an antifibrinolytic agent to control bleeding disorders by inhibiting the activity of plasmin.
Mécanisme D'action
The mechanism of action of 6-aminoheptanoic acid involves its ability to bind to the lysine binding sites of enzymes such as plasminogen and plasmin. By binding to these sites, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action is particularly useful in controlling excessive bleeding by promoting clot stability .
Comparaison Avec Des Composés Similaires
6-Aminocaproic acid (ε-aminocaproic acid): Another lysine analogue with similar antifibrinolytic properties.
Aminocaproic acid: Used in similar medical applications to control bleeding.
Comparison: 6-Aminoheptanoic acid is unique in its slightly longer carbon chain compared to 6-aminocaproic acid, which may influence its binding affinity and specificity for certain enzymes. This slight structural difference can result in variations in its effectiveness and applications in different contexts .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Clé InChI |
NWMZFMZOYYFQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
![3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
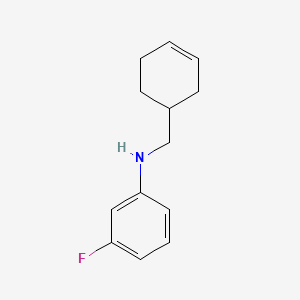
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)

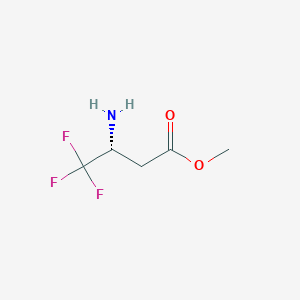
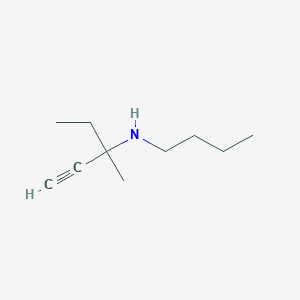
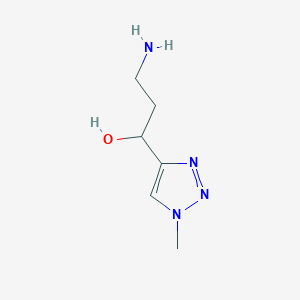
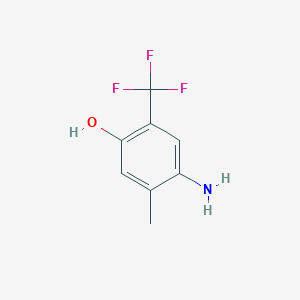

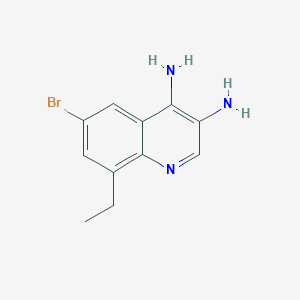
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
